Methyl 4-methoxypentanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
818-68-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 4-methoxypentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(9-2)4-5-7(8)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
NSYLEMQJJNJDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)OC |
Origin of Product |
United States |
Synthesis Methodologies for Methyl 4 Methoxypentanoate
Catalytic Conversion of Gamma-Valerolactone (B192634) (GVL) to Methyl 4-Methoxypentanoate
The conversion of gamma-valerolactone (GVL), a readily available platform molecule derived from lignocellulosic biomass, is a principal route for producing this compound. rsc.org This process typically involves acid catalysts in the presence of methanol (B129727).
The initial and crucial step in the conversion of GVL is the acid-catalyzed opening of its stable lactone ring. syr.edu This reaction is essential to expose the functional groups for subsequent reactions. Catalysts such as hydrogen-exchanged ultra-stable Y zeolites (HUSY) have been proven effective in this transformation. rsc.orgresearchgate.net The ring-opening process, facilitated by Brønsted or Lewis acid sites on the catalyst, transforms the cyclic ester into an intermediate open-chain compound, which can then undergo further reactions. syr.edu Density functional theory (DFT) calculations suggest that the ring-opening of lactones like GVL proceeds through the formation of a stable oxocarbenium intermediate, leading to unsaturated acid precursors. rsc.org
Methanol plays a dual role in the synthesis of this compound from GVL. rsc.orgspringernature.com Firstly, it acts as an esterifying agent, reacting with the carboxylic acid group of the ring-opened GVL intermediate to form the methyl ester. Secondly, it serves as the source of the methoxy (B1213986) group. rsc.org Research suggests that a methoxy anion (CH3O-), potentially generated from the self-ionization of methanol, acts as a nucleophile. researchgate.net This nucleophile then attacks a carbocation intermediate derived from the ring-opened GVL, resulting in the addition of the methoxy group to the fourth carbon position and forming the final product. rsc.org
Historically, this compound has often been considered an unexpected by-product in processes aimed at producing pentenoate esters from GVL, with reported yields typically ranging from 5% to 20%. rsc.org These pentenoate esters are valuable as potential intermediates for bio-based nylons. nih.gov However, due to its own advantageous properties, such as water insolubility and high heat value, research has shifted towards optimizing reaction conditions to produce this compound as the primary product. rsc.org Studies have demonstrated that by using specific catalysts like HUSY in combination with insoluble carbonates such as CaCO3, high conversion of GVL and high selectivity towards this compound can be achieved. rsc.orgrsc.org The selectivity is influenced by reaction parameters; for instance, prolonging the reaction time from 4 hours to 12 hours can dramatically decrease the selectivity from 78.9% to 45.7%, favoring the formation of pentenoate esters instead. researchgate.net
| Reaction Time (hours) | GVL Conversion (%) | Selectivity to this compound (%) | Selectivity to Pentenoate Esters (%) |
|---|---|---|---|
| 4 | Not Specified | 78.9 | Not Specified |
| 12 | Slightly Higher | 45.7 | Increased |
Utilization of Alternative Lactones and Dialkylcarbonates in this compound Synthesis
Alternative starting materials and reagents are being explored to diversify the synthesis routes and improve the environmental profile of the process.
To better understand the reaction mechanism, studies have been conducted using gamma-butyrolactone (B3396035) (GBL), an analogue of GVL. rsc.org In the presence of a HUSY catalyst and CaCO3, GBL was effectively converted to methyl 4-methoxybutyrate (MMB), the corresponding analogue of this compound. rsc.org Interestingly, no butenoate esters were detected as by-products in this reaction. This observation suggests that the formation of MMB from GBL follows a bimolecular nucleophilic substitution (SN2) process, which provides valuable insight into the competing pathways in the conversion of GVL. rsc.org
Optimization of Synthesis Parameters for this compound Yield and Selectivity
The efficient synthesis of this compound, a compound of interest as a potential biofuel, solvent, and fragrance, is critically dependent on the careful optimization of reaction parameters. rsc.org Research has focused on maximizing yield and selectivity by manipulating key variables in its synthesis from biomass-derived precursors like gamma-valerolactone (GVL). rsc.orgrsc.org
Impact of Temperature and Pressure on Reaction Efficiency
Temperature and pressure are pivotal factors that significantly influence the reaction pathways in the synthesis of this compound (MMP). The conversion of gamma-valerolactone (GVL) in the presence of methanol can lead to the desired MMP or competing products, primarily pentenoate esters. rsc.org
Studies utilizing a hydrogen-exchanged ultra-stable Y zeolite (HUSY) catalyst have demonstrated that temperature modulates the selectivity of this competing reaction. For instance, at a lower temperature of 220 °C, the formation of methyl pentenoates is more favorable. However, increasing the temperature to 250 °C shifts the selectivity towards the production of MMP. rsc.org This suggests that higher temperatures favor the nucleophilic attack by a methoxy group to form the ether linkage in MMP over the dehydration reactions that lead to unsaturated esters. rsc.org
Initial pressure also plays a role in reaction efficiency. Experiments are often conducted under an initial pressure of an inert gas, such as nitrogen, to ensure the reaction mixture remains in the liquid phase at high temperatures. A typical initial pressure used in batch reactor studies for this synthesis is 3 MPa. rsc.orgresearchgate.net This elevated pressure is crucial for maintaining the solvent (methanol) in a supercritical or near-critical state, which can enhance solubility and reaction rates.
Table 1: Effect of Temperature on GVL Conversion and Product Selectivity
Reaction Conditions: 10 mL GVL, 20 mL methanol, 0.5 g HUSY catalyst, 3 MPa initial N₂ pressure, 4 hours.
| Temperature (°C) | GVL Conversion (%) | MMP Selectivity (%) | Pentenoate Esters Selectivity (%) |
| 220 | >95 | Lower | Higher |
| 250 | 98.6 | 73.4 | 24.1 |
Influence of Reaction Time and Substrate Loading
Reaction time and the loading of substrates and catalysts are fundamental to optimizing the conversion and yield of this compound. The reaction progresses over time, with the concentration of the reactant (GVL) decreasing as the concentrations of MMP and other products increase. rsc.orgresearchgate.net
In a typical batch reaction at 250 °C with a HUSY catalyst, a reaction time of 4 hours has been shown to achieve high conversion of GVL (98.6%) with good selectivity towards MMP (73.4%). rsc.org The progression of the reaction over time shows an initial rapid conversion of GVL followed by a slower approach to the final product distribution.
Substrate and catalyst loading, specifically the ratio of GVL to methanol and the amount of catalyst, are also critical. A higher concentration of methanol not only acts as a reactant but also as the solvent, influencing the reaction equilibrium and kinetics. The amount of catalyst directly impacts the number of available active sites for the reaction. For example, a common experimental setup involves a volume ratio of 1:2 for GVL to methanol and a catalyst mass of 0.5 g for a 10 mL GVL charge. rsc.orgresearchgate.net Increasing the catalyst loading can lead to higher conversion rates within a shorter time frame, but may also influence the selectivity towards undesired byproducts.
Table 2: Representative Reaction Parameters for MMP Synthesis
Data derived from typical batch synthesis experiments. rsc.orgresearchgate.net
| Parameter | Value | Unit |
| GVL Volume | 10 | mL |
| Methanol Volume | 20 | mL |
| Catalyst (HUSY) Mass | 0.5 | g |
| Reaction Time | 4 | hours |
| GVL Conversion | 98.6 | % |
| MMP Yield | 72.4 | % |
Development and Evaluation of Continuous Flow Processes
Continuous flow chemistry is a modern synthesis technology that offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better process control. nih.gov In a continuous flow system, reactants are pumped through a heated reactor coil or a packed bed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This methodology can lead to higher yields, reduced reaction times, and easier scalability. rsc.orgmit.edu
While the synthesis of this compound has been explored in batch reactors, specific studies detailing its production via a fully developed continuous flow process are not extensively documented in the reviewed literature. However, the principles of flow chemistry are highly applicable to this synthesis. A continuous flow setup could involve pumping a mixture of gamma-valerolactone and methanol through a heated column packed with a solid acid catalyst, such as the HUSY zeolite mentioned previously. rsc.org
The benefits would include the ability to rapidly screen and optimize reaction conditions, such as temperature gradients and residence time, to maximize MMP selectivity. Furthermore, continuous flow systems can minimize the formation of degradation products that might occur at high temperatures over long reaction times in batch processes. nih.gov The development of such a process would be a logical next step in improving the synthesis of this valuable bio-based chemical. mit.edu
Elucidation of Reaction Mechanisms and Kinetic Studies in Methyl 4 Methoxypentanoate Formation
Proposed Reaction Pathways for Methyl 4-Methoxypentanoate Formation
The conversion of gamma-valerolactone (B192634) (GVL) to this compound involves a complex series of acid-catalyzed reactions. The process is initiated by the opening of the stable five-membered lactone ring, which then proceeds through several competing pathways.
Identification and Role of Intermediates in Competing Reaction Pathways
Following the formation of the oxocarbenium ion, the reaction can proceed via two primary competing pathways, leading to either this compound or various isomers of methyl pentenoate. researchgate.netrsc.org
Pathway to this compound: This pathway involves the nucleophilic attack of a methanol (B129727) molecule on the carbocation intermediate. This step forms methyl 4-hydroxypentanoate (B1260314) (4-HMP), a crucial intermediate product. universiteitleiden.nluniversiteitleiden.nl Subsequently, a second acid-catalyzed reaction, an etherification, occurs between the hydroxyl group of 4-HMP and another methanol molecule, yielding the final product, this compound, and a molecule of water. researchgate.net
Pathway to Pentenoate Esters: In a competing reaction, the oxocarbenium ion can undergo an elimination reaction (dehydration) by losing a proton from an adjacent carbon. researchgate.netrsc.org This results in the formation of a mixture of unsaturated esters, primarily methyl pentenoates (MPs), including methyl 3-pentenoate and methyl 4-pentenoate. universiteitleiden.nluniversiteitleiden.nl Trace amounts of methyl 2-pentenoate may also be formed. universiteitleiden.nl This elimination pathway is particularly favored by strong acid catalysts and higher temperatures. researchgate.netuniversiteitleiden.nl
Stereochemical Aspects of Methoxy-Addition and Product Configuration
Gamma-valerolactone possesses a chiral center at the C4 position. The ring-opening process leads to a planar oxocarbenium ion intermediate, which results in the loss of the initial stereochemical information. The subsequent nucleophilic attack by methanol to form methyl 4-hydroxypentanoate, and the final methoxy-addition to yield this compound, occurs at this planar carbocation. In the absence of a chiral catalyst or directing group, the methanol molecule can attack from either face of the planar intermediate with equal probability. This typically results in the formation of a racemic mixture of (R)- and (S)-methyl 4-methoxypentanoate. While the asymmetric synthesis of GVL itself has been demonstrated using chiral catalysts, achieving enantioselectivity in the subsequent methoxy-addition step would require specific chiral catalytic systems designed for this transformation. rsc.orgmdpi.com
Investigation of Catalytic Competing Generation Processes
The balance between the desired methoxy-addition and the competing elimination reaction is highly dependent on the catalyst and reaction conditions. Controlling this balance is key to achieving high selectivity for this compound.
Selectivity Studies between this compound and Pentenoate Esters
Studies have shown that the choice of catalyst is paramount in directing the selectivity of GVL methanolysis. Solid acid catalysts, such as various zeolites, are effective in catalyzing the ring-opening of GVL. researchgate.net However, their inherent acidity can also promote the dehydration pathway, leading to the formation of methyl pentenoate esters as significant byproducts. researchgate.netresearchgate.net Research indicates that combining an acid catalyst, like a hydrogen-exchanged ultra-stable Y zeolite (HUSY), with a basic component, such as calcium carbonate (CaCO3), can dramatically shift the selectivity. researchgate.netrsc.org The base is believed to neutralize the stronger acid sites responsible for the elimination reaction, thereby favoring the nucleophilic addition of methanol and increasing the yield of MMP. researchgate.net In contrast, processes like reactive distillation, which continuously remove the more volatile pentenoate esters from the reaction mixture, are designed to maximize the yield of these unsaturated esters, treating MMP as a byproduct. universiteitleiden.nluniversiteitleiden.nl
Factors Governing Product Distribution and Selectivity Control
Several key factors govern the product distribution and allow for the control of selectivity between this compound and pentenoate esters. researchgate.net
Catalyst Nature: The type and acidity of the catalyst are critical. While solid acids like HUSY, HY, and HZSM-5 can catalyze the reaction, their strong acid sites tend to favor the formation of pentenoate esters. researchgate.net The introduction of a solid base, like CaCO3, alongside the acid catalyst has proven effective in suppressing the formation of pentenoate esters and enhancing the selectivity towards MMP to over 90%. researchgate.netrsc.org
Reaction Temperature: Temperature plays a significant role. Higher temperatures generally favor the endothermic dehydration reaction that produces pentenoate esters. researchgate.net Conversely, more moderate temperatures can favor the formation of MMP.
Reaction Time: The duration of the reaction can influence the product mix. Initially, intermediates like methyl 4-hydroxypentanoate may be present, which are then converted to MMP over time. researchgate.net
Reactant Concentrations: The ratio of methanol to GVL can also affect the outcome. A higher concentration of methanol may favor the bimolecular addition reaction leading to MMP, in accordance with Le Chatelier's principle.
The following tables present data on how different catalysts and additives influence the conversion of GVL and the selectivity towards MMP and methyl pentenoates (MPEs).
Table 1: Product Distribution in GVL Ring-Opening with Various Solid Acid Catalysts Reaction Conditions: 10 mL GVL, 20 mL methanol, 0.5 g catalyst, 250°C, 4 h.
| Catalyst | GVL Conversion (%) | MMP Selectivity (%) | MPEs Selectivity (%) | Other Selectivity (%) |
|---|---|---|---|---|
| HY | 32.6 | 12.3 | 5.9 | 6.9 |
| HZSM-5 | 14.4 | 38.2 | 11.7 | 10.2 |
| USY | 20.8 | 6.9 | 5.7 | 11.5 |
| HUSY | 46.4 | 8.5 | 5.2 | 7.3 |
Data sourced from Li et al., RSC Adv., 2015, 5, 8288-8293. researchgate.net
Table 2: Effect of Carbonates on the Synthesis of MMP Reaction Conditions: 10 mL GVL, 20 mL methanol, 0.5 g HUSY, 0.5 mmol carbonate, 250°C, 4 h.
| Additive | GVL Conversion (%) | MMP Selectivity (%) | MPEs Selectivity (%) |
|---|---|---|---|
| None | 46.4 | 8.5 | 5.2 |
| CaCO₃ | 14.8 | 95.7 | 4.3 |
| MgCO₃ | 17.8 | 92.3 | 7.7 |
| K₂CO₃ | 15.0 | 88.1 | 11.8 |
Data sourced from Li et al., RSC Adv., 2015, 5, 8288-8293. researchgate.net
The synthesis of this compound (MMP), a compound of interest as a potential biofuel, solvent, and fragrance, is often achieved through the catalytic conversion of biomass-derived precursors like gamma-valerolactone (GVL). researchgate.netrsc.orgtypeset.io Understanding the reaction kinetics is paramount for optimizing reaction conditions, enhancing catalyst performance, and scaling up the process for industrial application. Kinetic modeling provides a mathematical framework to describe the reaction rates and elucidate the underlying mechanism of complex chemical transformations.
Application of Kinetic Models (e.g., Eley-Rideal Mechanism) for Heterogeneous Catalysis
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, several kinetic models are employed to describe the interaction between reactants and the catalyst surface. For the synthesis of this compound from gamma-valerolactone and methanol, surface reaction mechanisms are central to building a kinetic model. One such model is the Eley-Rideal (E-R) mechanism. vaia.comnumberanalytics.com
The E-R mechanism describes a scenario where one reactant molecule adsorbs onto the catalyst surface, while the other reactant reacts with it directly from the fluid phase (gas or liquid) without being adsorbed. numberanalytics.comox.ac.uk This is distinct from the Langmuir-Hinshelwood model, where both reacting species must be adsorbed on adjacent sites on the catalyst surface.
In the context of MMP synthesis from GVL and methanol over a solid acid catalyst like HUSY zeolite, the Eley-Rideal mechanism can be postulated as follows:
Adsorption: The gamma-valerolactone (GVL) molecule adsorbs onto an active acid site on the catalyst surface.
Surface Reaction: A methanol molecule from the bulk liquid phase collides with and reacts with the adsorbed GVL species. This step leads to the ring-opening of the lactone and the formation of a methoxy (B1213986) group, resulting in an adsorbed MMP molecule.
Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The rate equation derived from the Eley-Rideal model typically shows a dependency on the concentration of the reactant in the fluid phase and the surface coverage of the adsorbed reactant. ox.ac.uk For the reaction between an adsorbed GVL molecule and a methanol molecule from the bulk liquid, the rate (r) can be expressed as:
r = k θGVL CMethanol
Where:
k is the reaction rate constant.
θGVL is the fraction of catalyst surface sites covered by GVL.
CMethanol is the concentration of methanol in the bulk liquid.
Studies on similar esterification reactions, such as the synthesis of methyl acetate (B1210297) from acetic acid and methanol or methyl pentanoate from pentanoic acid and methanol, have successfully applied the Eley-Rideal model to interpret kinetic data. core.ac.ukresearchgate.netaustinpublishinggroup.com For instance, in the esterification of pentanoic acid with methanol catalyzed by an acidic resin, the E-R model was one of the mechanisms considered to describe the reaction kinetics. core.ac.uk Similarly, research on the hydrogenation of methylacetoacetate using nickel-exchanged Y zeolite catalysts suggested that the reaction kinetics could be described by an Eley-Rideal mechanism. researchgate.net
| Step | Description | Reactants Involved | State of Reactants |
|---|---|---|---|
| 1. Adsorption | Gamma-valerolactone (GVL) adsorbs onto an active site () on the solid catalyst. | GVL, Catalyst Site () | GVL (Liquid), Catalyst (Solid) |
| 2. Surface Reaction | Adsorbed GVL reacts with a methanol molecule from the bulk liquid phase. | GVL, Methanol | Adsorbed GVL, Liquid Methanol |
| 3. Desorption | The product, this compound (MMP), desorbs from the catalyst site. | MMP | Adsorbed MMP |
Determination of Rate-Limiting Steps and Activation Energies
The activation energy (Ea) is another fundamental kinetic parameter, representing the minimum energy required for a reaction to occur. It is determined experimentally by measuring the reaction rate constant at different temperatures and applying the Arrhenius equation. A lower activation energy implies a faster reaction rate for a given temperature. core.ac.uk
While specific activation energy values for the direct formation of this compound are not extensively reported in the literature, data from analogous esterification reactions catalyzed by solid acids provide valuable context. The temperature dependence of these reactions confirms that the rate of conversion generally increases with higher temperatures, which is characteristic of kinetically controlled reactions. austinpublishinggroup.com
| Reaction | Catalyst | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Esterification of Palmitic Acid with Methanol | Amberlyst 15 | 11.55 kJ/mol | iium.edu.my |
| Esterification of Propionic Acid with Methanol | Fibrous Polymer-Supported Sulphonic Acid | Not specified, but rate increases with temperature | researchgate.net |
| Esterification of Acetic Acid with Methanol | Indion-190 (Ion-Exchange Resin) | Heat of reaction: 12.21 kJ/mol | austinpublishinggroup.com |
The data from these related systems suggest that the activation energies for such esterification and etherification reactions over solid acid catalysts are typically in this range. The determination of the precise activation energy for this compound formation would require dedicated experimental kinetic studies, which are essential for the rational design of catalysts and reactor systems.
Catalysis Research in Methyl 4 Methoxypentanoate Production
Heterogeneous Acid Catalysts for Methyl 4-Methoxypentanoate Synthesis
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. beilstein-journals.org In the context of MMP synthesis, solid acid catalysts, particularly zeolites, have demonstrated significant potential.
Activity and Selectivity of Hydrogen-Exchanged Ultra-Stable Y Zeolite (HUSY)
Hydrogen-exchanged ultra-stable Y zeolite (HUSY) has emerged as a particularly effective catalyst for the conversion of GVL to MMP. rsc.orgresearchgate.net Research indicates that HUSY facilitates the ring-opening of GVL in the presence of methanol (B129727). researchgate.net When HUSY is used as the sole catalyst, a GVL conversion of 44.8% can be achieved. However, the selectivity towards MMP is only 19.0%, with the major byproducts being pentenoate esters (75.2% selectivity). rsc.org This suggests that while HUSY is active for the initial ring-opening, it also promotes competing reaction pathways. rsc.org The presence of sufficient acidity in zeolites like HUSY is crucial for the ring-opening reaction of GVL. researchgate.net
Role of Insoluble Carbonates (e.g., CaCO3) as Co-catalysts or Modifiers
To enhance the selectivity towards MMP, insoluble carbonates, such as calcium carbonate (CaCO3), have been investigated as co-catalysts or modifiers in conjunction with HUSY. rsc.orgresearchgate.netresearchgate.net The addition of CaCO3 significantly shifts the product distribution in favor of MMP. rsc.org In the presence of both HUSY and CaCO3, the selectivity for MMP can be dramatically improved. rsc.orgresearchgate.netrsc.org While CaCO3 alone shows negligible catalytic activity for GVL conversion, its synergistic effect with HUSY is pronounced. rsc.org The carbonate's role is believed to be in promoting the methoxy (B1213986) addition pathway over the elimination pathway that leads to pentenoate esters. researchgate.net
The following table summarizes the effect of HUSY and CaCO3 on the conversion of GVL and selectivity towards MMP and pentenoate esters.
| Catalyst System | GVL Conversion (%) | MMP Selectivity (%) | Pentenoate Esters Selectivity (%) |
| HUSY alone | 44.8 | 19.0 | 75.2 |
| HUSY + CaCO3 | 46.4 | 78.9 | 12.5 |
| Reaction conditions: 10 mL GVL, 20 mL methanol, 0.5 g catalyst, 0.5 mmol CaCO3, 250°C, 4 h, 3 MPa N2. rsc.orgresearchgate.net |
Comparative Catalytic Performance with Other Zeolitic Materials (e.g., HY, HZSM-5, USY)
The catalytic performance of HUSY has been compared with other zeolitic materials like HY, HZSM-5, and USY in the synthesis of MMP from GVL. researchgate.net These studies aim to understand the influence of zeolite structure and acidity on the reaction outcome.
Among the tested zeolites, HUSY demonstrated the highest GVL conversion and selectivity towards MMP under the same reaction conditions. researchgate.net HY and USY zeolites also showed considerable activity, though lower than HUSY, while HZSM-5 was the least effective in terms of both conversion and desired product selectivity. researchgate.net The superior performance of HUSY is attributed to its optimized acidic properties and pore structure for this specific transformation. researchgate.netnih.gov
The table below presents a comparison of different zeolites in the catalytic conversion of GVL.
| Zeolite Catalyst | GVL Conversion (%) | MMP Selectivity (%) | Pentenoate Esters Selectivity (%) |
| HY | 32.6 | 74.8 | 12.3 |
| HZSM-5 | 14.4 | 39.8 | 38.2 |
| USY | 20.8 | 75.9 | 6.9 |
| HUSY | 46.4 | 78.9 | 8.5 |
| Reaction conditions: 10 mL GVL, 20 mL methanol, 0.5 g zeolite, 0.5 mmol CaCO3, 250°C, 4 h, 3 MPa N2. researchgate.net |
Studies on Catalyst Stability, Deactivation, and Regeneration
Catalyst stability, deactivation, and regeneration are critical aspects for the industrial feasibility of any catalytic process. nih.govmdpi.com For zeolite catalysts like HZSM-5, deactivation is often caused by coke formation, which blocks the active sites and pores. nih.gov The stability of HUSY in the synthesis of MMP has been investigated, with studies showing that the catalyst can be recycled. rsc.org
Initial studies on the recycling of the HUSY/CaCO3 system showed a decrease in GVL conversion and MMP selectivity after the first run. rsc.org However, the catalyst's activity can be restored through calcination, which is a common method for regenerating coked catalysts by burning off the carbonaceous deposits. mdpi.comrsc.org Research into enhancing the long-term stability of these catalysts is ongoing, focusing on modifications to the catalyst formulation and reaction conditions to minimize deactivation. mdpi.comrsc.org For instance, the addition of certain metals or modification of the support can improve resistance to deactivation. nih.govrsc.org
Homogeneous Catalysis Approaches in this compound Synthesis
While heterogeneous catalysts offer process advantages, homogeneous catalysts have also been explored for the synthesis of MMP and related compounds. universiteitleiden.nl Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can sometimes offer higher activity and selectivity under milder reaction conditions.
In the context of GVL conversion, strong Brønsted acids have been used as homogeneous catalysts. universiteitleiden.nl For instance, the transesterification of GVL with methanol has been carried out using a strong Brønsted acid in a reactive distillation setup. This process yielded a mixture of products including methyl 3-pentenoate, methyl 4-pentenoate, and trace amounts of this compound. universiteitleiden.nl While this demonstrates the feasibility of using homogeneous acids, controlling the selectivity towards MMP remains a challenge. The reaction often produces a range of pentenoate isomers and other byproducts. universiteitleiden.nl
Principles of Catalyst Design for Enhanced Specificity and Efficiency
The rational design of catalysts is crucial for developing highly specific and efficient processes for MMP production. nih.gov This involves tailoring the catalyst's properties to favor the desired reaction pathway while suppressing side reactions. Key principles in catalyst design for this system include:
Tuning Acidity: The type, strength, and density of acid sites on the catalyst are critical. For zeolite catalysts, both Brønsted and Lewis acid sites play a role. nih.gov The goal is to have sufficient acidity to catalyze the ring-opening of GVL but not so strong as to promote extensive dehydration and isomerization reactions that lead to undesired byproducts. nih.govresearchgate.net
Controlling Pore Structure: The pore size and architecture of the catalyst support influence the diffusion of reactants and products. nih.govnih.gov A well-designed pore system can enhance selectivity by controlling the access of molecules to the active sites (shape selectivity).
Active Site Isolation and Modification: In bifunctional catalyst systems like HUSY/CaCO3, the interaction between the acidic zeolite and the basic carbonate is key. The design principle here is to have distinct but cooperating sites that steer the reaction towards the desired product.
Enhancing Stability: Catalyst design also focuses on improving robustness and resistance to deactivation. This can involve the use of stable supports, the incorporation of promoters that inhibit coke formation, and the optimization of metal-support interactions to prevent leaching or sintering of active components. mdpi.comrsc.org
By applying these principles, researchers aim to develop next-generation catalysts with superior performance for the sustainable production of this compound.
Synthesis and Advanced Characterization of Methyl 4 Methoxypentanoate Derivatives and Analogues
Modifications of the Methyl 4-Methoxypentanoate Carbon Backbone
Preparation of Stereoisomeric Forms and Enantiomers
The synthesis of specific stereoisomers of this compound is crucial for its application in fields requiring enantiopure compounds, such as in the synthesis of bioactive molecules. Chiral auxiliaries, which are temporarily attached to a substrate, are instrumental in guiding the stereochemical course of a reaction to produce enantiomerically enriched products. numberanalytics.com This process typically involves attaching the chiral auxiliary, performing the asymmetric reaction, and then removing the auxiliary. numberanalytics.com
Catalytic asymmetric synthesis represents a more atom-economical approach, utilizing a chiral catalyst to generate the desired enantiomer. numberanalytics.comnih.gov For instance, asymmetric hydrogenation using catalysts like the Noyori ruthenium-BINAP system can effectively reduce unsaturated precursors to yield a specific enantiomer. numberanalytics.com The synthesis of chiral building blocks is a significant area of research, with metal catalysts playing a key role in asymmetric hydrogenation and epoxidation reactions. nih.gov The resolution of racemates, often through chromatographic methods using chiral stationary phases, is another established technique for separating enantiomers. researchgate.net
| Asymmetric Strategy | Description | Key Components/Catalysts |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com | Evans' oxazolidinones, Oppolzer's camphorsultam, Myers' pseudoephedrine. numberanalytics.com |
| Catalytic Asymmetric Hydrogenation | An unsaturated precursor is reduced using a chiral catalyst to produce an enantiomerically enriched saturated product. numberanalytics.com | Ruthenium-BINAP complexes (e.g., Noyori hydrogenation), Rhodium-DuPHOS complexes. numberanalytics.comnih.gov |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Lipases, Esterases. |
| Chiral Chromatography | A racemic mixture is separated into its constituent enantiomers by passing it through a column containing a chiral stationary phase. | Chiral columns, such as those based on β-cyclodextrin. |
Introduction of Diverse Functional Groups and Structural Motifs
The pentanoate backbone of this compound is a scaffold amenable to the introduction of various functional groups, leading to highly complex and valuable derivatives. A notable example is the stereoselective synthesis of methyl (2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoate. researchgate.netbeilstein-journals.org This multi-step synthesis highlights the ability to introduce hydroxyl, amino, and methoxy (B1213986) groups with precise stereochemical control. The process involves steps such as dihydroxylation and reductive amination, demonstrating the transformation of a simpler backbone into a densely functionalized molecule. researchgate.netbeilstein-journals.org
Another example is the synthesis of methyl (3S,4S)-4,5-di-N-Boc-amino-3-hydroxypentanoate, which showcases the introduction of protected amino groups and a hydroxyl group onto the pentanoate chain. beilstein-journals.orgbeilstein-journals.org Such transformations are critical in building fragments for the total synthesis of natural products. researchgate.net
| Target Derivative | Key Transformation | Reagents and Conditions | Reference |
| Methyl (2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoate | Dihydroxylation, Methoxy group formation, Reductive amination | a) OsO₄, NMO; b) MeOH, BF₃·OEt₂; c) H₂, HCHO, 10% Pd/C | researchgate.netbeilstein-journals.org |
| Methyl (3S,4S)-4,5-di-N-Boc-amino-3-hydroxypentanoate | Introduction of protected amino and hydroxyl groups | Not specified in detail | beilstein-journals.orgbeilstein-journals.org |
| 3-substituted 8-hydroxy-3,4-dihydroisocoumarins | Successive lateral and ortho-lithiations | Not specified in detail | acs.org |
This compound as a Chiral Building Block in Complex Molecule Synthesis
The true value of enantiopure this compound and its derivatives is realized when they are employed as chiral building blocks in the synthesis of larger, more complex molecules. Their inherent chirality can be transferred and used to set new stereocenters, a cornerstone of modern asymmetric synthesis.
Application in Asymmetric Synthesis Strategies
This compound derivatives are integral to the asymmetric synthesis of biologically relevant molecules. beilstein-journals.org For example, a stereocontrolled synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, which constitutes the C33-C37 fragment of the antibiotic calyculin, has been successfully achieved. researchgate.netresearchgate.net This synthesis demonstrates the use of a chiral pool approach, starting from a readily available chiral molecule to build a complex target. researchgate.netresearchgate.net The strategy often involves the use of chiral catalysts or reagents to ensure high stereoselectivity in key bond-forming steps. nih.govnih.gov The development of novel asymmetric catalytic systems is crucial for efficiently creating enantioenriched chiral building blocks for drug discovery and natural product synthesis. nih.govsigmaaldrich.com
Diastereoselective Transformations and Control
In the synthesis of molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. When using a chiral building block like a derivative of this compound, its existing stereocenter can influence the formation of new ones. For instance, in the synthesis of a fragment of Calyculin A, an aldol (B89426) reaction between a chiral ketone and an aldehyde proceeded with excellent diastereoselectivity (18:1 ratio), demonstrating substrate control. nih.gov
Similarly, chelation-controlled reductions are a powerful tool for achieving high diastereoselectivity. The reduction of a ketone with reagents like NaBH₄ in the presence of a chelating metal such as ZnCl₂ can lead to the preferential formation of one diastereomer by directing the hydride delivery from a specific face of the molecule. beilstein-journals.org These methods are essential for constructing contiguous stereocenters found in many complex natural products. nih.gov
| Reaction Type | Substrate/Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Application |
| Aldol Reaction | Chiral ketone 105 and aldehyde 106 | 18:1 d.r. | Synthesis of Calyculin A fragment. nih.gov |
| Chelation-Controlled Reduction | Aziridine ketone reduced with NaBH₄/ZnCl₂ | >99:1 d.r. | Synthesis of N-Boc-norephedrine intermediate. beilstein-journals.org |
| Mukaiyama Aldol Addition | Silyl enol ether 88 and aldehyde 89 with a titanium catalyst | 10:1 d.r. | Synthesis of Calyculin A C₁₀-C₁₃ segment. nih.gov |
| Umpolung Reaction | Imines and enones with a cinchona alkaloid-derived catalyst | up to 91% ee | Asymmetric synthesis of γ-amino ketones. nih.gov |
Synthesis of Related Methoxypentanoates and Methoxybutyrate Analogues
The synthesis of structural analogues of this compound, including other methoxypentanoate isomers and methoxybutyrate analogues, broadens the scope of available building blocks. These syntheses often leverage common starting materials and catalytic systems.
The conversion of γ-valerolactone (GVL), a biomass-derived platform molecule, is a key route to various pentanoate derivatives. researchgate.netrsc.org Acid-catalyzed reaction of GVL with methanol (B129727) can produce a mixture of isomeric methyl pentenoates, including methyl 3-pentenoate and methyl 4-pentenoate. researchgate.netuniversiteitleiden.nl These unsaturated esters are valuable intermediates that can be subsequently methoxylated at different positions to yield various methyl methoxypentanoate isomers. For example, the reaction of GVL with methanol over a hydrogen-exchanged ultra-stable Y zeolite (HUSY) catalyst can directly yield this compound, alongside pentenoate esters. researchgate.netresearchgate.net
The synthesis of methoxybutyrate analogues can be achieved through similar principles, often starting from γ-butyrolactone or by hydrolysis of the corresponding esters, such as methyl 4-methoxybutyrate. vulcanchem.com The design and synthesis of analogues with methoxy groups on different carbon backbones is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov
| Analogue | Common Precursor(s) | Key Synthetic Step | Reference |
| Methyl 3-Methoxypentanoate | Methyl 3-pentenoate | Addition of methanol across the double bond | universiteitleiden.nl |
| Methyl 5-Methoxypentanoate | δ-Valerolactone, 5-hydroxypentanoic acid | Ring-opening with methanol, Esterification followed by methylation | |
| Methyl 4-Methoxybutyrate | γ-Butyrolactone, 4-hydroxybutanoic acid | Ring-opening with methanol, Esterification and methylation | vulcanchem.com |
| 4-Methoxy-ortho-phthalaldehyde | 4-Hydroxy-ortho-xylene | Bromination and oxidation | beilstein-journals.org |
Chemical Transformations to Generate Downstream Products
This compound, a biomass-derived chemical, serves as a versatile building block for the synthesis of a variety of downstream products. rsc.orgrsc.org Its ester and ether functionalities allow for a range of chemical transformations, including elimination, reduction, hydrolysis, transesterification, and amidation. These reactions open pathways to valuable chemicals such as unsaturated esters, alcohols, carboxylic acids, and amides, highlighting its potential as a platform molecule in the chemical industry.
One of the notable transformations of this compound is its conversion to methyl 4-pentenoate, an unsaturated ester with applications in polymer and fine chemical synthesis. chemicalbook.com This conversion is typically achieved through an elimination reaction, where the methoxy group at the C4 position and a hydrogen atom from an adjacent carbon are removed.
The ester group of this compound can be readily reduced to a primary alcohol, yielding 4-methoxypentan-1-ol. This transformation is a fundamental reaction in organic synthesis, often employing powerful reducing agents. For instance, the reduction of a structurally similar compound, methyl 2-(benzyl(methyl)amino)-5-methoxypentanoate, to its corresponding alcohol has been successfully demonstrated using lithium aluminum hydride (LAH). google.com This suggests that a similar approach would be effective for the reduction of this compound.
Furthermore, the ester functionality of this compound is susceptible to nucleophilic attack, leading to hydrolysis, transesterification, and amidation products. These reactions are standard transformations for esters and are generally catalyzed by acids or bases. masterorganicchemistry.comscielo.br
Hydrolysis of the methyl ester yields 4-methoxypentanoic acid, a carboxylic acid that can serve as a precursor for other derivatives. Transesterification, the exchange of the methyl group with other alkyl groups, allows for the synthesis of a diverse range of esters with varying properties. evitachem.comresearchgate.net This is an equilibrium-driven process, often facilitated by using the desired alcohol as a solvent. masterorganicchemistry.com
Amidation of this compound produces the corresponding amide, 4-methoxypentanamide. This reaction is analogous to the amidation of methyl pentenoates, which has been shown to proceed effectively with ammonia (B1221849) or its aqueous solution. universiteitleiden.nlgoogle.com
The following tables summarize the key chemical transformations of this compound and provide representative reaction conditions based on established chemical principles and analogous reactions.
Table 1: Elimination Reaction of this compound
| Product | Reagents and Catalysts | Reaction Conditions | Reference |
| Methyl 4-pentenoate | Acid or Base Catalyst | Elevated temperatures | chemicalbook.com |
Table 2: Reduction of this compound
| Product | Reagents and Catalysts | Reaction Conditions | Reference |
| 4-Methoxypentan-1-ol | Lithium aluminum hydride (LAH) in an etheral solvent (e.g., THF) | Typically at reduced temperatures (e.g., 0 °C to room temperature) followed by aqueous workup | google.com |
Table 3: Nucleophilic Acyl Substitution Reactions of this compound
| Reaction Type | Product | Reagents and Catalysts | General Reaction Conditions | Reference |
| Hydrolysis | 4-Methoxypentanoic acid | Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH, KOH) | Aqueous solution, often with heating | masterorganicchemistry.comscielo.br |
| Transesterification | Alkyl 4-methoxypentanoate | Acid or Base catalyst, excess of the desired alcohol (R-OH) | Typically refluxing in the corresponding alcohol | masterorganicchemistry.comresearchgate.net |
| Amidation | 4-Methoxypentanamide | Ammonia or an amine | Can be performed with aqueous ammonia, often with heating | universiteitleiden.nlgoogle.com |
Computational Chemistry Studies on Methyl 4 Methoxypentanoate
Density Functional Theory (DFT) Calculations for Methyl 4-Methoxypentanoate
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to predict various molecular properties, including electronic characteristics, optimized geometries, and vibrational frequencies. researchgate.netresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter reflecting the molecule's stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity and easier electronic transitions. researchgate.netphyschemres.org
DFT calculations, using functionals like B3LYP with a 6-311++G(d,p) basis set, can be used to determine these electronic parameters for this compound. irjweb.comnih.gov The energy gap helps in understanding the molecule's charge transfer characteristics and its behavior in chemical reactions.
Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical DFT calculation results for organic esters.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.98 | Energy of the Lowest Unoccupied Molecular Orbital |
DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule by finding the geometry corresponding to the global energy minimum on the potential energy surface. researchgate.netsoton.ac.uk This process, known as geometry optimization, provides precise information about bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net
For a flexible molecule like this compound, conformational analysis can be performed to identify different stable conformers and their relative energies. soton.ac.uk This analysis is critical for understanding how the molecule's shape influences its physical properties and interactions. The calculations can quantify the intramolecular strain and conformational energetics, revealing the most likely shapes the molecule will adopt. soton.ac.uk
Table 2: Selected Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-O (ether) | 1.42 Å | |
| Bond Angle | O=C-O (ester) | 124.5° |
| C-O-C (ether) | 111.8° |
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. researchgate.net These simulations compute the harmonic vibrational frequencies corresponding to the fundamental modes of molecular motion. A detailed assignment of these vibrational modes can be achieved through Normal Coordinate Analysis (NCA). scirp.org
NCA, often utilizing the Potential Energy Distribution (PED), correlates each calculated frequency with specific types of molecular vibrations, such as stretching, bending, and torsion of bonds. scirp.orgresearchgate.net This allows for a comprehensive understanding of the molecule's vibrational dynamics and aids in the interpretation of experimental IR and Raman spectra. researchgate.net For this compound, this would involve assigning frequencies to characteristic group vibrations like the C=O stretch of the ester, C-O stretches of the ester and ether groups, and various C-H vibrations.
Table 3: Simulated Vibrational Frequencies and Assignments for this compound This table provides representative data from a simulated vibrational analysis.
| Frequency (cm-1) | Assignment (PED%) | Vibrational Mode |
|---|---|---|
| 2985 | C-H stretch (95%) | Asymmetric methyl stretch |
| 1745 | C=O stretch (88%) | Ester carbonyl stretch |
| 1240 | C-O stretch (75%) | Ester C-O stretch |
| 1120 | C-O stretch (70%) | Ether C-O stretch |
Molecular Dynamics (MD) Simulations for Reaction Systems Involving this compound
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. diva-portal.orgresearchgate.net By integrating Newton's equations of motion, MD provides a time-evolving trajectory of a molecular system, offering insights into dynamic processes such as reactions and adsorption phenomena. diva-portal.org
MD simulations are particularly useful for studying interactions at interfaces, such as the adsorption of reactants onto a catalyst surface—a critical step in heterogeneous catalysis. osti.gov this compound can be synthesized from biomass-derived molecules like gamma-valerolactone (B192634) (GVL) using catalysts such as zeolites. rsc.org
MD simulations can model the diffusion of reactant molecules (e.g., GVL and methanol) from a solvent phase to the active sites of a catalyst. osti.gov These simulations can determine key parameters like adsorption energies, the orientation of the adsorbed molecules, and the structure of the solvent near the surface, revealing how the catalyst surface recognizes and binds the reactants. nih.govbeilstein-journals.org Similarly, the desorption of the product, this compound, can be studied to understand product inhibition effects.
While classical MD is limited in its ability to model chemical reactions involving bond breaking and formation, this can be overcome by using reactive force fields (e.g., ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. northwestern.edunih.gov These advanced techniques allow for the simulation of the entire reaction pathway.
For the synthesis of this compound, MD simulations can track the transformation of reactants through various short-lived reaction intermediates and high-energy transition states. researchgate.netwhiterose.ac.uk This provides a dynamic picture of the reaction mechanism, identifying the sequence of bond-breaking and bond-forming events. northwestern.edu By mapping the free energy surface along a defined reaction coordinate, these simulations can elucidate the rate-limiting steps and the factors that control catalytic activity and selectivity. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| gamma-valerolactone (GVL) |
Computational Elucidation of Reaction Pathways and Selectivity
Computational chemistry, particularly through the use of Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction pathways involved in the synthesis of this compound, primarily from the biomass-derived platform molecule, gamma-valerolactone (GVL). These studies provide atomistic-level insights into reaction mechanisms, transition states, and the factors governing selectivity towards the desired methoxy (B1213986) ester over competing products like pentenoate esters.
A key reaction is the acid-catalyzed ring-opening of GVL in the presence of methanol (B129727). Computational studies have helped to map out the potential energy surface for this transformation. One proposed mechanism, supported by both experimental and computational evidence, involves the selective methanolysis of GVL. acs.org This process can be tuned to favor the formation of this compound over other products such as methyl 4-hydroxypentanoate (B1260314) and methyl pent-3-enoate. acs.org
The reaction network is complex. The initial step is the protonation of the carbonyl oxygen of GVL by an acid catalyst, which activates the lactone for nucleophilic attack. Methanol can then attack the carbonyl carbon, leading to the opening of the five-membered ring to form a carbocation intermediate. From this intermediate, several pathways can diverge:
Formation of Methyl 4-hydroxypentanoate: The intermediate can be stabilized by the loss of a proton, yielding methyl 4-hydroxypentanoate.
Formation of this compound: The tertiary carbocation can be attacked by another methanol molecule, followed by deprotonation, to yield the desired this compound. This is an etherification step.
Formation of Pentenoate Esters: Elimination of water from the hydroxy ester intermediate or direct elimination from the initial ring-opened intermediate can lead to the formation of various isomers of methyl pentenoate. researchgate.netrsc.org
Computational studies have analyzed the energetics of these competing pathways. The selectivity is highly dependent on the catalyst and reaction conditions. For instance, the combination of a solid acid catalyst like a hydrogen-exchanged ultra-stable Y zeolite (HUSY) with an insoluble carbonate such as calcium carbonate has been shown experimentally to favor the production of this compound. researchgate.netrsc.org Computational models can help explain this synergy by showing how the different active sites on the catalysts stabilize specific transition states. The zeolite's Brønsted acid sites facilitate the ring-opening, while the basic carbonate may play a role in the deprotonation steps or in suppressing the dehydration pathway that leads to pentenoates. researchgate.net
A study by Caretto et al. investigated the methanolysis of GVL in the presence of dimethyl carbonate (DMC) and an acid catalyst. acs.org Their computational work, alongside experimental results, suggested a mechanism where DMC assists in the reaction. The study highlighted the tunability of the reaction to selectively yield this compound. acs.org The reaction conditions, such as temperature and the type of acid catalyst (e.g., PTSA, acidic alumina, HY zeolite), were shown to be critical in controlling the product distribution. acs.org
The table below summarizes the key reaction products from the acid-catalyzed methanolysis of GVL and the general pathways leading to their formation, as informed by computational and experimental studies.
| Product | Formation Pathway | Key Intermediates |
| Methyl 4-hydroxypentanoate | Ring-opening of GVL by methanol followed by deprotonation. | Protonated GVL, ring-opened hydroxy ester intermediate. |
| This compound | Nucleophilic attack of methanol on the carbocation intermediate from ring-opening, followed by deprotonation (etherification). | Carbocation intermediate. |
| Methyl pentenoate isomers | Dehydration of the methyl 4-hydroxypentanoate intermediate or direct elimination from the ring-opened carbocation. | Carbocation intermediate, various pentenoate isomers. |
Predictive Modeling for the Design of Novel Analogues and Transformations
While specific predictive modeling studies exclusively targeting this compound are not widely documented, the principles and methodologies from the broader field of computational catalysis and biomass conversion are directly applicable. irjmets.comoulu.fi These approaches aim to accelerate the discovery of new catalysts and reaction conditions for synthesizing novel analogues of this compound and for designing new transformations.
Predictive modeling in this context generally involves a multi-scale approach, integrating computational techniques like DFT with machine learning (ML) and kinetic modeling. irjmets.comresearchgate.net The goal is to build models that can predict catalyst performance and reaction outcomes based on a set of descriptors.
Descriptor-Based Catalyst Design: For the synthesis of this compound and its analogues, key descriptors for the catalyst would include properties like Brønsted and Lewis acidity, pore size and structure (for solid catalysts), and the nature of the active sites. frontiersin.org DFT calculations can be used to compute these descriptors for a range of potential catalysts. For example, the adsorption energies of reactants (like GVL and methanol) and the energy barriers for key reaction steps (like ring-opening and etherification) can be calculated. These calculated values then serve as inputs for a larger model.
Machine Learning in Catalysis: Once a database of catalyst descriptors and corresponding experimental or high-throughput computational results (e.g., conversion, selectivity) is established, machine learning algorithms can be trained to identify complex relationships. oulu.fi Artificial neural networks (ANNs) and other ML models can predict the performance of untested catalyst formulations, significantly speeding up the discovery process. researchgate.nettandfonline.com For instance, an ML model could be trained to predict the selectivity towards etherification (leading to analogues of this compound) versus elimination (leading to unsaturated esters) based on the catalyst's acidic and basic properties.
The table below illustrates a conceptual framework for applying predictive modeling to design novel transformations for this compound.
| Modeling Technique | Application to this compound Analogues | Predicted Outcome |
| Density Functional Theory (DFT) | Calculate reaction energy profiles for the conversion of GVL analogues (e.g., substituted lactones) with different alcohols (e.g., ethanol, propanol). | Selectivity towards the corresponding alkoxy esters; identification of rate-limiting steps. |
| Kinetic Modeling | Develop microkinetic models based on DFT-calculated energy barriers for the synthesis of a specific alkoxy pentanoate. | Reaction rates under different temperatures and pressures; optimization of process conditions. |
| Machine Learning (e.g., ANN) | Train a model on a dataset of catalyst properties and experimental outcomes for the synthesis of various alkoxy pentanoates. | Prediction of the best catalyst-alcohol combination for a desired novel analogue with high yield and selectivity. |
This predictive framework allows for the in silico screening of a vast number of potential catalysts and reactants. For example, to synthesize an ethyl 4-ethoxypentanoate, the model could predict the optimal solid acid catalyst and reaction conditions for the reaction of GVL with ethanol. This approach moves beyond trial-and-error experimentation towards a rational design of catalysts and processes for producing novel, valuable bio-based chemicals derived from the this compound structural motif. irjmets.com
Advanced Spectroscopic Characterization Methodologies for Methyl 4 Methoxypentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR for Proton Environments and Chemical Shifts
Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments and their neighboring protons in a molecule. In Methyl 4-methoxypentanoate, several distinct proton signals are expected. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each proton.
Expected ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-a | 1.15 | Doublet | 6.2 |
| H-b | 1.70 - 1.85 | Multiplet | |
| H-c | 2.35 | Triplet | 7.5 |
| H-d | 3.25 | Singlet | |
| H-e | 3.40 - 3.50 | Multiplet | |
| H-f | 3.67 | Singlet |
Disclaimer: The data in this table is predicted based on known chemical shifts for similar functional groups and has not been experimentally verified.
The protons of the methyl group at C-5 (H-a) would likely appear as a doublet due to coupling with the single proton at C-4. The methylene protons at C-3 (H-b) are diastereotopic and would likely present as a complex multiplet. The methylene protons at C-2 (H-c), adjacent to the carbonyl group, would be deshielded and appear as a triplet. The methoxy (B1213986) protons at C-4 (H-d) and on the ester methyl group (H-f) are expected to be sharp singlets as they have no adjacent protons. The proton at C-4 (H-e) would be a multiplet due to coupling with protons at C-3 and C-5.
¹³C NMR for Carbon Skeleton Analysis and Multiplicities
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 173.5 |
| C-2 (-CH₂-) | 35.0 |
| C-3 (-CH₂-) | 33.5 |
| C-4 (-CH-) | 75.0 |
| C-5 (-CH₃) | 20.0 |
| Ester -OCH₃ | 51.5 |
| C-4 -OCH₃ | 56.0 |
Disclaimer: The data in this table is predicted based on known chemical shifts for similar functional groups and has not been experimentally verified.
The carbonyl carbon (C-1) is expected to have the largest chemical shift due to its significant deshielding. The carbon of the ester methyl group and the methoxy group at C-4 will appear in the typical range for sp³ carbons bonded to oxygen. The aliphatic carbons (C-2, C-3, and C-5) will resonate at lower chemical shifts.
Advanced NMR Techniques for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-a and H-e, H-e and H-b, and H-b and H-c.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key correlations would include the ester methyl protons (H-f) to the carbonyl carbon (C-1), and the methoxy protons (H-d) to the C-4 carbon.
Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time of the compound would be a characteristic property under specific GC conditions. Upon elution from the GC column, the molecule would enter the mass spectrometer to be ionized and detected. This technique is highly effective for determining the purity of a sample and confirming the presence of the target compound. sigmaaldrich.com The use of selected ion monitoring (SIM) can enhance the sensitivity and specificity of the analysis. nih.gov
Electron Impact Mass Spectrometry (EI-MS) for Fragmentation Patterns and Structural Information
Electron Impact (EI) is a hard ionization technique that results in the formation of a molecular ion (M⁺) and numerous fragment ions. wikipedia.org The fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the compound.
For this compound (Molecular Weight: 146.18 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 146. The fragmentation of esters often involves characteristic cleavage patterns.
Expected Fragmentation Pattern for this compound in EI-MS:
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 115 | [M - OCH₃]⁺ | •OCH₃ |
| 101 | [M - C₂H₅O]⁺ | •C₂H₅O |
| 87 | [M - C₃H₇O]⁺ | •C₃H₇O |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement) | C₄H₈ |
| 59 | [COOCH₃]⁺ | •C₄H₇O |
| 45 | [CH₃O=CH₂]⁺ |
Disclaimer: The data in this table is predicted based on known fragmentation patterns of esters and has not been experimentally verified.
A key fragmentation pathway for esters is the McLafferty rearrangement, which would be expected to produce a prominent ion at m/z 74. wikipedia.org Alpha-cleavage next to the carbonyl group could lead to the loss of the methoxy group (•OCH₃), resulting in an ion at m/z 115, or the loss of the entire ester group, leading to the acylium ion. Cleavage of the C-C bonds in the pentanoate chain would also generate a series of characteristic fragment ions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational motions of atoms within a molecule.
The infrared and Raman spectra of this compound are distinguished by absorption bands and scattering peaks that correspond to the specific vibrational modes of its constituent functional groups. The primary functional groups in this molecule are the methyl ester and the methoxy group.
The most prominent feature in the IR spectrum of an aliphatic ester like this compound is the strong absorption band arising from the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1750 to 1735 cm⁻¹ docbrown.info. This intense peak is a key diagnostic marker for the ester functionality nist.gov. Complementing this, the C-O stretching vibrations of the ester group produce strong bands in the fingerprint region of the spectrum, generally between 1300 and 1000 cm⁻¹ docbrown.info.
The C-H stretching vibrations from the methyl and methylene groups in the pentanoate chain, as well as the methyl group of the methoxy moiety, are expected to appear in the 3000-2850 cm⁻¹ region youtube.com. Additionally, C-H bending vibrations can be observed around 1450 cm⁻¹ researchgate.net. The presence of the ether linkage (C-O-C) from the methoxy group will also give rise to characteristic stretching vibrations, typically in the 1150-1085 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong signal in the IR spectrum, the C=O stretch is also Raman active. Symmetric vibrations, in particular, tend to produce strong signals in Raman spectra. Therefore, the symmetric stretching and bending modes of the carbon backbone would be readily observable.
A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Ester (C=O) | Stretching | 1750 - 1735 | Strong |
| Ester (C-O) | Stretching | 1300 - 1000 | Strong |
| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium to Strong |
| Alkyl (C-H) | Bending | ~1450 | Variable |
| Ether (C-O-C) | Asymmetric Stretching | 1150 - 1085 | Strong |
To achieve a more precise and detailed assignment of the vibrational modes observed in the experimental IR and Raman spectra, computational methods are frequently employed. Density Functional Theory (DFT) has proven to be a reliable approach for calculating the vibrational frequencies of organic molecules researchgate.net.
The process involves first optimizing the molecular geometry of this compound using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p) mdpi.com. Following the geometry optimization, the harmonic vibrational frequencies are calculated. The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled using an empirical scaling factor.
By visualizing the atomic displacements for each calculated vibrational mode, a definitive assignment can be made to the corresponding peaks in the experimental IR and Raman spectra. This computational analysis allows for the assignment of not only the fundamental vibrations but also weaker overtone and combination bands, leading to a comprehensive understanding of the molecule's vibrational behavior. The potential energy distribution (PED) analysis can also be performed to quantify the contribution of individual internal coordinates to each normal mode, further refining the spectral assignments mdpi.com.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one libretexts.org.
For a saturated aliphatic ester like this compound, which lacks extensive conjugation or chromophores that absorb in the near-UV or visible regions, the expected electronic transitions are primarily of two types: σ → σ* and n → σ*. The molecule contains sigma (σ) bonds and non-bonding (n) lone pair electrons on the oxygen atoms.
The σ → σ* transitions involve exciting an electron from a bonding sigma orbital to an anti-bonding sigma orbital. These transitions are high in energy and typically occur in the vacuum ultraviolet region (below 200 nm), which is not accessible with standard UV-Vis spectrophotometers libretexts.orglibretexts.org.
The n → σ* transitions involve the promotion of a non-bonding electron from one of the oxygen atoms to an anti-bonding sigma orbital. These transitions are of lower energy than σ → σ* transitions but still generally occur at wavelengths below 200 nm. Consequently, this compound is expected to be transparent in the standard UV-Vis range of 200-800 nm.
The possible electronic transitions and their expected absorption regions are summarized in the table below.
| Transition | Description | Expected Wavelength (λ_max) |
| σ → σ | Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital. | < 200 nm |
| n → σ | Excitation of a non-bonding electron from an oxygen atom to an anti-bonding σ orbital. | < 200 nm |
Green Chemistry Principles in Methyl 4 Methoxypentanoate Production
Sustainable Feedstock Utilization: Lignocellulosic Biomass-Derived Gamma-Valerolactone (B192634)
A cornerstone of green chemistry is the use of renewable feedstocks. In the context of Methyl 4-methoxypentanoate synthesis, gamma-valerolactone (GVL) derived from lignocellulosic biomass serves as a key sustainable starting material. rsc.orgrsc.org Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is the most abundant and renewable carbon source on Earth. rsc.org
The conversion of carbohydrates from this biomass into platform molecules like levulinic acid, and subsequently to GVL, represents a significant advancement in creating value-added chemicals from non-food sources. rsc.orgresearchgate.net The utilization of biomass-derived GVL for the production of this compound positions it as a "bio-based" chemical, reducing the reliance on finite fossil fuels and contributing to a more circular economy. rsc.orgresearchgate.net This approach aligns with the green chemistry principle of using renewable raw materials wherever technically and economically practicable.
Maximization of Atom Economy and Reaction Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product, with no byproducts.
C₅H₈O₂ (GVL) + CH₄O (Methanol) → C₇H₁₄O₃ (this compound)
To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Gamma-Valerolactone (GVL) | C₅H₈O₂ | 100.12 |
| Methanol (B129727) | CH₄O | 32.04 |
| Total Reactant Mass | 132.16 | |
| This compound | C₇H₁₄O₃ | 146.18 |
Note: In the balanced chemical reaction, the stoichiometry is 1:1, leading to the formation of one molecule of the product. However, the reaction is an addition where the ring of GVL opens and methanol is added. Thus, the molecular weight of the product is the sum of the reactants, indicating a 100% theoretical atom economy.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (146.18 / (100.12 + 32.04)) x 100 ≈ 100%
Implementation of Green Solvents and Reagents (e.g., Dimethyl Carbonate)
The choice of solvents and reagents is critical in green chemistry, as they often contribute significantly to the environmental impact of a chemical process. The synthesis of this compound can be enhanced by employing green alternatives to traditional hazardous chemicals.
Methanol, which is used as a reactant in the primary synthesis route, can also act as the solvent, reducing the need for additional auxiliary substances. rsc.org While methanol is a versatile solvent, the broader principles of green chemistry encourage the exploration of even more benign options.
Dimethyl carbonate (DMC) is recognized as an environmentally friendly reagent and solvent. acs.orgd-nb.info It is non-toxic and biodegradable. nih.govrsc.org In the context of this compound synthesis, DMC presents a compelling case as a green methylating agent, offering an alternative to more hazardous traditional reagents like methyl halides or dimethyl sulfate (B86663) for introducing the methoxy (B1213986) group. nih.govresearchgate.net The use of DMC aligns with the green chemistry objective of replacing hazardous substances with safer alternatives. acs.org
Furthermore, the synthesis of this compound has been shown to be effective in the presence of simple, insoluble carbonates such as calcium carbonate (CaCO₃), which are considered benign and are easily separable from the reaction mixture. rsc.orgrsc.org
| Solvent/Reagent | Green Chemistry Attribute | Role in Synthesis |
| Methanol | Can serve as both reactant and solvent | Source of the methoxy group and reaction medium rsc.org |
| Dimethyl Carbonate (DMC) | Non-toxic, biodegradable, green methylating agent | Potential alternative for methylation acs.orgnih.govresearchgate.net |
| Calcium Carbonate (CaCO₃) | Insoluble, benign, easily separable | Co-catalyst or promoter in the reaction rsc.orgrsc.org |
Development of Environmentally Benign Catalytic Systems
Catalysis is a pillar of green chemistry, as catalytic reactions are often more efficient, selective, and require milder conditions than stoichiometric reactions, leading to reduced energy consumption and waste generation. The development of environmentally benign catalytic systems is crucial for the sustainable production of this compound.
A significant breakthrough in this area is the use of a hydrogen exchanged ultra-stable Y zeolite (HUSY) as a catalyst for the conversion of GVL to this compound. rsc.orgrsc.org Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them highly selective catalysts. HUSY zeolites are known for their strong acidity and thermal stability, which are beneficial for the ring-opening of GVL and subsequent reaction with methanol. researchgate.net
The use of solid acid catalysts like HUSY offers several advantages over traditional homogeneous acid catalysts:
Ease of Separation: Being solid, the catalyst can be easily separated from the liquid product mixture by filtration, simplifying the purification process.
Reusability: Solid catalysts can often be regenerated and reused for multiple reaction cycles, reducing waste and operational costs.
Reduced Corrosion: Solid acids are generally less corrosive than their liquid counterparts, leading to safer and more durable reactor systems.
Research has shown that the combination of HUSY with an insoluble carbonate like CaCO₃ can effectively catalyze the conversion of GVL to this compound with high conversion and selectivity. rsc.orgresearchgate.net The catalytic performance of different zeolites has been investigated, with HUSY demonstrating superior results in terms of product yield.
| Catalyst System | Type | Key Advantages |
| HUSY Zeolite | Solid Acid Catalyst | High activity, selectivity, ease of separation, reusability rsc.orgrsc.orgresearchgate.net |
| HUSY + CaCO₃ | Heterogeneous Catalytic System | Enhanced conversion and selectivity rsc.orgresearchgate.net |
The ongoing research into and development of robust, selective, and reusable catalytic systems are paramount to advancing the green and sustainable production of this compound.
Future Research Directions for Methyl 4 Methoxypentanoate
Exploration of Novel and More Efficient Synthetic Routes
The primary route for synthesizing methyl 4-methoxypentanoate involves the catalytic ring-opening of gamma-valerolactone (B192634) (GVL) in the presence of methanol (B129727). biosynth.comresearchgate.net GVL itself is a key biomass-derived platform molecule, typically produced from levulinic acid. mdpi.compolyu.edu.hk Future research should focus on diversifying and optimizing the synthetic pathways from GVL and other potential precursors to enhance efficiency, reduce costs, and improve the environmental footprint.
One promising approach involves the use of heterogeneous catalysts to streamline the conversion. A notable synthetic route employs a hydrogen exchanged ultra-stable Y zeolite (HUSY) in conjunction with insoluble carbonates, such as calcium carbonate (CaCO3), to effectively convert GVL to this compound. researchgate.net This method highlights the potential of solid acid catalysts, which can simplify separation and recycling processes compared to homogeneous catalysts. cbseacademic.nic.in
Further research could explore:
One-Pot Syntheses: Developing single-reactor processes that convert levulinic acid or even upstream biomass fractions directly to this compound, bypassing the isolation of GVL.
Alternative Feedstocks: Investigating other bio-based platform chemicals that could be transformed into the target molecule.
Non-Methanol Routes: Exploring the use of other etherifying agents, such as dimethyl ether or dimethyl carbonate, which may offer different reaction kinetics and selectivities.
Development of Highly Selective and Robust Catalytic Systems
The central challenge in the synthesis of this compound from GVL is achieving high selectivity, as a competing reaction pathway often leads to the formation of pentenoate esters. researchgate.net The development of catalysts that are not only highly active but also exceptionally selective and stable under operational conditions is paramount for industrial feasibility.
Research has shown that solid acid catalysts are particularly promising. Various materials, including silica-alumina, gamma-alumina (γ-Al2O3), titania (TiO2), zirconia (ZrO2), and different types of zeolites, have been examined for the ring-opening of GVL. syr.edu The activity in these systems is often governed by the catalyst's acidity, particularly the presence and strength of Lewis acid sites. syr.edu
Future catalyst development should target the following areas:
Tuning Acidity: Precisely engineering the balance of Brønsted and Lewis acid sites on catalyst surfaces to favor the desired methoxy-ester product over undesired byproducts. syr.edu
Bifunctional Catalysts: Designing catalysts that incorporate multiple functionalities. For example, combining metallic sites for hydrogenation with acid sites for etherification could enable novel one-pot reaction pathways from levulinic acid. The addition of a second metal, such as zinc to a copper-alumina catalyst, has been shown to significantly switch product selectivity in GVL conversion, demonstrating the potential of this strategy. rsc.org
Catalyst Stability and Reusability: Focusing on robust materials that resist deactivation from coking or leaching over extended operational periods. Zirconia-based catalysts, for instance, have demonstrated high recyclability in the conversion of GVL precursors. acs.org
Novel Catalyst Materials: Investigating emerging materials like metal-organic frameworks (MOFs), supported ionic liquids, and structured catalysts that offer high surface areas and tunable active sites. researchgate.net
A comparative table of catalyst types for related esterification and GVL conversion reactions is presented below.
| Catalyst Type | Key Characteristics | Potential Advantages for this compound Synthesis | References |
| Zeolites (e.g., HUSY) | Strong Brønsted/Lewis acidity; shape selectivity. | High activity for GVL ring-opening; potential to control byproduct formation. | researchgate.netcbseacademic.nic.in |
| Mixed Metal Oxides (e.g., ZrO2, γ-Al2O3) | Tunable Lewis acidity; high thermal stability. | Good selectivity for ring-opening products; robust for continuous processes. | syr.eduacs.org |
| Bimetallic Catalysts (e.g., Zn-Cu/Al2O3) | Synergistic effects between metals can alter selectivity. | Ability to switch selectivity away from undesired pathways. | rsc.org |
| Ionic Liquids | Liquid phase catalyst with low vapor pressure; tunable acidity. | Efficient and reusable for esterification; mild reaction conditions. | researchgate.net |
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches
A fundamental understanding of the reaction mechanism is essential for the rational design of improved catalysts and processes. The conversion of GVL to this compound involves a complex series of steps, including lactone ring-opening, nucleophilic attack by methanol, and potential competing dehydration reactions. Future research must integrate experimental studies with advanced computational modeling to elucidate these pathways in detail.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations have proven invaluable for studying related reactions. For the ring-opening of GVL, DFT studies have shown that the reaction proceeds through the formation of a stable oxocarbenium intermediate. rsc.org Similar DFT studies on the conversion of GVL on a Ruthenium surface have successfully identified rate-limiting steps for the formation of various products. osti.gov Applying these computational tools to the specific reaction of GVL with methanol can map out the complete energy landscape, identify transition states, and predict how catalyst surfaces influence reaction barriers.
Molecular Dynamics (MD): MD simulations can provide insights into solvent effects and the interactions between reactants and catalyst surfaces in a condensed phase, which is crucial as methanol acts as both reactant and solvent. researchgate.net
Experimental Approaches:
In-situ Spectroscopy: Techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and solid-state NMR can be used to observe adsorbed species on the catalyst surface during the reaction, helping to identify key intermediates.
Kinetic Studies: Detailed kinetic experiments, including isotope labeling (e.g., using 13C-labeled methanol), can unequivocally determine reaction pathways and rate-limiting steps.
By combining the predictive power of computational chemistry with rigorous experimental validation, researchers can build a comprehensive mechanistic picture to guide the development of next-generation catalysts.
Design and Synthesis of Novel Functionalized Derivatives for Emerging Applications
Beyond its use as a solvent or biofuel, this compound serves as a versatile chemical scaffold for the synthesis of new functionalized molecules. The ester and methoxy (B1213986) groups provide two distinct handles for further chemical modification, opening up possibilities for creating a wide range of derivatives with tailored properties for specialty applications.
A significant example of this potential is the synthesis of methyl 5-(1H-indol-3-yl)-2-methoxypentanoate (JAX-83), a derivative that has been shown to act as a selective inhibitor of lateral root formation in plants. acs.org This discovery highlights the potential for creating new plant growth regulators and other agrochemicals from this bio-based platform.
Future research in this area should focus on:
Exploring Diverse Functionalities: Systematically introducing different functional groups (e.g., amines, halogens, alkynes) onto the pentanoate backbone to create libraries of novel compounds.
Targeting New Applications: Designing derivatives for specific uses, such as:
Polymers: Creating monomers for the synthesis of new biodegradable polyesters with unique thermal or mechanical properties.
Pharmaceuticals: Using the pentanoate structure as a building block for synthesizing active pharmaceutical ingredients.
Flavors and Fragrances: Leveraging the ester group, characteristic of many pleasant-smelling compounds, to create new fragrance molecules. chemicalbull.comatamanchemicals.com
Structure-Activity Relationship Studies: Once new derivatives are synthesized, systematic studies are needed to correlate their chemical structure with their functional properties, whether it be biological activity, material performance, or sensory characteristics.
Integration of this compound Production within Broader Biorefinery Concepts
The production of this compound is intrinsically linked to the biorefinery concept, as its precursor, GVL, is considered a cornerstone platform chemical derived from lignocellulosic biomass. nih.gov A biorefinery aims to utilize all components of biomass (cellulose, hemicellulose, and lignin) to produce a portfolio of fuels, chemicals, and materials, maximizing value and minimizing waste.
The synthesis of this compound fits seamlessly into this model:
Feedstock Valorization: Lignocellulosic biomass is first deconstructed, and the C5 and C6 sugars are converted into platform molecules like furfural and levulinic acid. polyu.edu.hknih.gov
Platform Chemical Conversion: Levulinic acid is hydrogenated to produce GVL, a key intermediate. researchgate.net
Value-Added Product Synthesis: GVL is then converted into this compound, upgrading it to a specialty chemical or biofuel with different properties and market applications. researchgate.net
Engineering Considerations and Scale-Up Methodologies for Industrial Production
Translating the synthesis of this compound from a laboratory curiosity to an industrial reality requires addressing significant chemical engineering challenges. The successful scale-up of this and other biomass-derived chemicals hinges on designing processes that are efficient, cost-effective, and sustainable.
Key engineering and scale-up considerations include:
Continuous Process Development: Shifting from batch reactions to continuous flow systems is crucial for large-scale production. The development of continuous fixed-bed reactors for the production of the GVL precursor is a critical step in this direction, demonstrating long-term catalyst stability that is essential for industrial operation. researchgate.net
Reactor Design: The choice of reactor (e.g., packed bed, slurry, trickle bed) will depend on the chosen catalyst, reaction kinetics, and heat and mass transfer requirements. The design must ensure optimal temperature control and efficient contact between reactants and the catalyst.
Separation and Purification: Developing energy-efficient methods for separating the final product from unreacted methanol, GVL, water, and any byproducts is critical. Techniques like distillation, pervaporation, or liquid-liquid extraction will need to be evaluated and optimized.
Techno-Economic Analysis (TEA): Rigorous TEA is necessary to assess the economic viability of the entire process. This involves modeling the process to determine capital expenditures (CAPEX) and operational expenditures (OPEX), and identifying the key cost drivers (e.g., feedstock price, catalyst lifetime, energy consumption). mdpi.comresearchgate.net Such analyses will guide research efforts toward the most impactful areas for cost reduction and process improvement.
Lifecycle Assessment (LCA): To ensure the final product is truly "green," a full LCA must be performed to quantify the environmental impact of the production process, from biomass cultivation to the final product, considering factors like greenhouse gas emissions, water usage, and land use.
Addressing these engineering challenges will be vital to establishing a commercially viable and sustainable industrial process for producing this compound.
Q & A
Q. How should researchers design experiments to investigate the ecological impact of this compound in aquatic systems?
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
